molecular formula C8H10BrNO B1448581 4-Bromo-1-isopropylpyridin-2(1H)-one CAS No. 1646570-98-0

4-Bromo-1-isopropylpyridin-2(1H)-one

Cat. No. B1448581
CAS RN: 1646570-98-0
M. Wt: 216.07 g/mol
InChI Key: UDIQXQQWGQXOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropylpyridin-2(1H)-one (4-BIP) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a colourless solid that is soluble in water and organic solvents. 4-BIP is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. In addition, 4-BIP has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis and Biological Activity : A compound structurally related to 4-Bromo-1-isopropylpyridin-2(1H)-one, namely 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrates significant fungicidal and antiviral activities. This highlights the potential of such brominated pyridine derivatives in the development of new biological agents (Li et al., 2015).

Synthetic Routes and Intermediates

  • Intermediate for Biologically Active Compounds : The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a close analogue of 4-Bromo-1-isopropylpyridin-2(1H)-one, is crucial for creating various biologically active compounds. This synthesis process demonstrates the importance of brominated pyridine derivatives as key intermediates in pharmaceutical chemistry (Linxiao Wang et al., 2016).

Applications in NMR Spectroscopy and Crystallography

  • Characterization Using NMR and Crystallography : The use of brominated pyridine compounds in NMR spectroscopy and crystallography is evident from studies like the one on pyrimidine reactions involving derivatives of isopropylpyrimidine, which provides insights into their structural and reactivity characteristics (Brown & Waring, 1978).

Advances in Organic Synthesis

  • Novel Synthesis Methods : Research on the facile synthesis of N-polyfluoroalkylated heterocycles, involving brominated pyridine derivatives, showcases the development of new methods in organic synthesis. These methods are crucial for creating compounds with potential applications in various fields, including medicinal chemistry (Kolomeitsev et al., 1996).

properties

IUPAC Name

4-bromo-1-propan-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIQXQQWGQXOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isopropylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-isopropylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-isopropylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-isopropylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-isopropylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-isopropylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-isopropylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.